molecular formula C8H7Cl2NO2 B14143220 4-Hydroxy dichloroacetanilide CAS No. 2153-10-8

4-Hydroxy dichloroacetanilide

Cat. No.: B14143220
CAS No.: 2153-10-8
M. Wt: 220.05 g/mol
InChI Key: WIWSJWAXUVHJBW-UHFFFAOYSA-N
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Description

4-Hydroxy dichloroacetanilide is a chemical compound with the molecular formula C8H8Cl2NO2 It is a derivative of acetanilide, characterized by the presence of hydroxyl and dichloro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Hydroxy dichloroacetanilide can be synthesized through several methods. One common approach involves the chlorination of 4-hydroxyacetanilide. The reaction typically requires a chlorinating agent such as chlorine gas or thionyl chloride, and the process is carried out under controlled conditions to ensure selective chlorination at the desired positions on the aromatic ring .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing the production of unwanted by-products. The use of advanced reaction monitoring techniques, such as liquid chromatography and mass spectrometry, helps in optimizing the reaction conditions and ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy dichloroacetanilide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Hydroxy dichloroacetanilide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-hydroxy dichloroacetanilide involves its interaction with specific molecular targets. The hydroxyl and dichloro groups play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and proteins, leading to various biochemical effects. For example, it may inhibit certain enzymes involved in cellular processes, thereby exerting its biological effects .

Comparison with Similar Compounds

Uniqueness: 4-Hydroxy dichloroacetanilide is unique due to the combination of hydroxyl and dichloro groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for various applications .

Properties

IUPAC Name

2,2-dichloro-N-(4-hydroxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2NO2/c9-7(10)8(13)11-5-1-3-6(12)4-2-5/h1-4,7,12H,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIWSJWAXUVHJBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C(Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80879332
Record name 4-HYDROXY DICHLOROACETANILIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80879332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.05 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2153-10-8
Record name 4-HYDROXY DICHLOROACETANILIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80879332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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